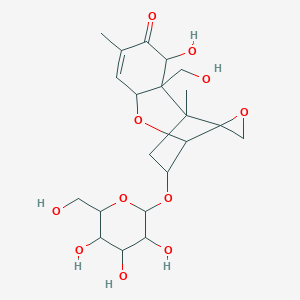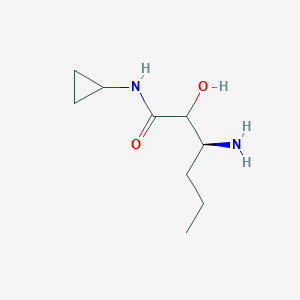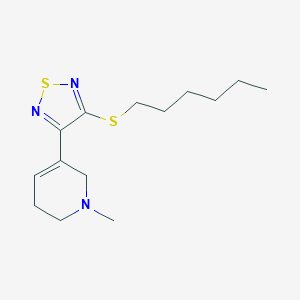![molecular formula C10H10ClFN2O3 B144042 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide CAS No. 135248-51-0](/img/structure/B144042.png)
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide, also known as CFNE, is a synthetic compound that belongs to the group of amides. It has gained attention in the scientific community due to its potential as a medicinal compound. CFNE has been studied for its various biochemical and physiological effects, as well as its mechanism of action. In
Mecanismo De Acción
The mechanism of action of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide is not fully understood. However, it has been suggested that 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response. In addition, 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has been shown to possess analgesic properties, reducing pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide is its potential as a medicinal compound. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory diseases. 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has also been studied for its potential as an anticancer agent. However, one limitation of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide is its limited solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
Future research on 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide could focus on its potential as a medicinal compound. It could be studied further for its potential as an anti-inflammatory and analgesic agent, as well as its potential as an anticancer agent. Future research could also focus on improving the solubility of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide, making it easier to administer in vivo. In addition, the mechanism of action of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide could be further explored, in order to better understand how it exerts its various biochemical and physiological effects.
Conclusion:
In conclusion, 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide is a synthetic compound that has gained attention in the scientific community due to its potential as a medicinal compound. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential as an anticancer agent. 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and the activity of COX-2, and possesses analgesic properties. While 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has potential as a medicinal compound, its limited solubility in water may be a limitation. Future research could focus on improving the solubility of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide, as well as exploring its potential as a medicinal compound further.
Métodos De Síntesis
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide can be synthesized through a multistep process that involves the reaction of 2-chloro-2-fluoroacetamide with 4-nitrophenylethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization to obtain pure 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide.
Aplicaciones Científicas De Investigación
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has been studied for its potential as a medicinal compound. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
135248-51-0 |
|---|---|
Nombre del producto |
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide |
Fórmula molecular |
C10H10ClFN2O3 |
Peso molecular |
260.65 g/mol |
Nombre IUPAC |
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H10ClFN2O3/c11-9(12)10(15)13-6-5-7-1-3-8(4-2-7)14(16)17/h1-4,9H,5-6H2,(H,13,15) |
Clave InChI |
XSVHPYSCEKQSAH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=O)C(F)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1CCNC(=O)C(F)Cl)[N+](=O)[O-] |
Sinónimos |
2-chloro-2-fluoro-N-(2-(4-nitrophenyl)ethyl)acetamide N-(2-p-nitrophenethyl)chlorofluoroacetamide pNO2CFA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




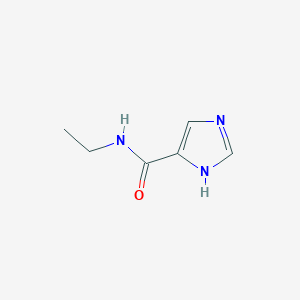

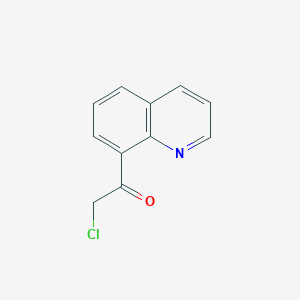
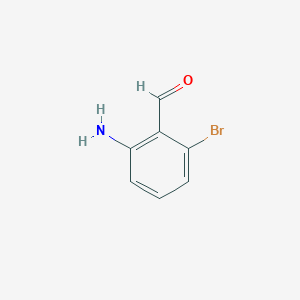
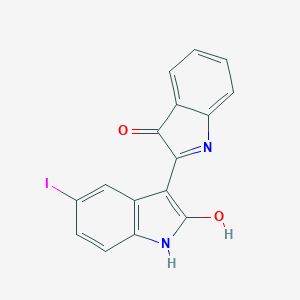
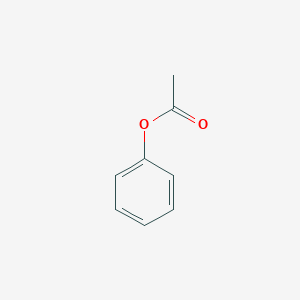
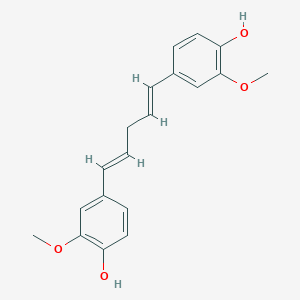
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)
